molecular formula C10H13NS2 B14532832 Methyl methyl(4-methylphenyl)carbamodithioate CAS No. 62604-12-0

Methyl methyl(4-methylphenyl)carbamodithioate

Cat. No.: B14532832
CAS No.: 62604-12-0
M. Wt: 211.4 g/mol
InChI Key: VXLOCPYKCIFSLG-UHFFFAOYSA-N
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Description

Methyl methyl(4-methylphenyl)carbamodithioate is a chemical compound with the molecular formula C10H10N2S2. It is known for its applications in various fields, including polymer chemistry and organic synthesis. This compound is particularly noted for its role as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent, which is used in controlled radical polymerization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl methyl(4-methylphenyl)carbamodithioate typically involves the reaction of methyl isothiocyanate with 4-methylphenylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{CH}_3\text{NCS} + \text{C}_6\text{H}_4(\text{CH}_3)\text{NH}_2 \rightarrow \text{CH}_3\text{N}(\text{C}_6\text{H}_4(\text{CH}_3))\text{CS}_2\text{CH}_3 ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl methyl(4-methylphenyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can produce thiols .

Scientific Research Applications

Methyl methyl(4-methylphenyl)carbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a RAFT agent in controlled radical polymerization, enabling the synthesis of well-defined polymers with specific molecular weights and architectures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is employed in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl methyl(4-methylphenyl)carbamodithioate as a RAFT agent involves the reversible addition-fragmentation chain transfer process. This mechanism allows for the controlled growth of polymer chains by regulating the radical polymerization process. The compound interacts with growing polymer chains, forming intermediate species that can either propagate or terminate the polymerization, thus controlling the molecular weight and distribution of the resulting polymers .

Comparison with Similar Compounds

  • Cyanomethyl methyl(phenyl)carbamodithioate
  • 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
  • Cyanomethyl dodecyl trithiocarbonate

Comparison: Methyl methyl(4-methylphenyl)carbamodithioate is unique in its ability to act as a versatile RAFT agent, suitable for polymerizing a wide range of monomers. Compared to similar compounds, it offers better control over polymerization processes and can be used under a broader range of conditions. Its unique structure allows for efficient interaction with various monomers, making it a preferred choice in many polymerization applications .

Properties

CAS No.

62604-12-0

Molecular Formula

C10H13NS2

Molecular Weight

211.4 g/mol

IUPAC Name

methyl N-methyl-N-(4-methylphenyl)carbamodithioate

InChI

InChI=1S/C10H13NS2/c1-8-4-6-9(7-5-8)11(2)10(12)13-3/h4-7H,1-3H3

InChI Key

VXLOCPYKCIFSLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=S)SC

Origin of Product

United States

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